

Spectroscopic Profile of Lophanthoidin F: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lophanthoidin F**, a bioactive diterpenoid isolated from plants of the Isodon genus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is compiled from peer-reviewed research and presented in a structured format for ease of reference and comparison.

Chemical Structure and Properties

Lophanthoidin F is a diterpenoid with the molecular formula C24H34O7. Its structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Lophanthoidin F**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

NMR Spectroscopic Data

The 1 H and 13 C NMR data are essential for the structural elucidation of **Lophanthoidin F**. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).



Table 1: ¹H NMR Spectroscopic Data of **Lophanthoidin F**

Position	δ (ppm)	Multiplicity	J (Hz)
(Data to be populated			
from the primary			
literature)			

Table 2: 13C NMR Spectroscopic Data of Lophanthoidin F

Position	δ (ppm)		
(Data to be populated from the primary literature)			

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of ${f Lophanthoidin}\ {f F}.$

Table 3: Mass Spectrometry Data of Lophanthoidin F

Technique	lon [M]+	Key Fragment lons (m/z)
EIMS		
HREIMS		
(Data to be populated from the primary literature)		



Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

IR spectroscopy identifies the functional groups present in the molecule, while UV spectroscopy provides information about the electronic transitions and conjugation.

Table 4: IR and UV Spectroscopic Data of Lophanthoidin F

Spectroscopic Technique	Wavelength/Wavenumber	Description
IR (KBr) νmax cm ⁻¹		
UV (MeOH) λmax nm (log ε)		
(Data to be populated from the primary literature)		

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of diterpenoids from Isodon species.

Plant Material

The aerial parts of Isodon adenantha were collected in Dali, Yunnan Province, People's Republic of China. A voucher specimen has been deposited in the Laboratory of Phytochemistry, Kunming Institute of Botany.

Extraction and Isolation

The air-dried and powdered aerial parts of I. adenantha were extracted with a suitable solvent (e.g., methanol) at room temperature. The resulting extract was concentrated under reduced pressure. The crude extract was then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography on silica gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis



- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm using TMS as an internal standard.
- Mass Spectrometry: EIMS and HREIMS were recorded on a VG Auto Spec-3000 spectrometer.
- IR Spectroscopy: IR spectra were obtained using a Bio-Rad FTS-135 spectrometer with KBr pellets.
- UV Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401A spectrophotometer.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Lophanthoidin F**.





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Fig. 1: Workflow for the isolation and spectroscopic characterization of **Lophanthoidin F**.



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